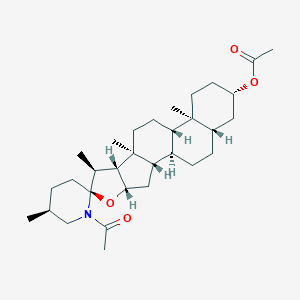
N,O-Diacetyltomatidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,O-Diacetyltomatidine (DAT) is a natural compound isolated from the roots of Solanum aculeatissimum, a plant commonly found in South America. DAT has gained attention in the scientific community due to its potential pharmacological properties, including its ability to inhibit the growth of cancer cells. In
作用机制
The mechanism of action of N,O-Diacetyltomatidine is not fully understood. However, studies have shown that N,O-Diacetyltomatidine can inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylase (HDAC). Additionally, N,O-Diacetyltomatidine can also induce oxidative stress in cancer cells, leading to cell death.
生化和生理效应
N,O-Diacetyltomatidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N,O-Diacetyltomatidine can induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that N,O-Diacetyltomatidine can inhibit tumor growth in animal models.
实验室实验的优点和局限性
One of the advantages of using N,O-Diacetyltomatidine in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, N,O-Diacetyltomatidine has been shown to have low toxicity in animal models. However, one limitation of using N,O-Diacetyltomatidine in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on N,O-Diacetyltomatidine. One area of interest is the development of N,O-Diacetyltomatidine analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N,O-Diacetyltomatidine and its potential applications in cancer therapy. Finally, more research is needed to explore the potential use of N,O-Diacetyltomatidine in other areas, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, N,O-Diacetyltomatidine is a natural compound with promising pharmacological properties. Its ability to inhibit the growth of cancer cells makes it a potential anti-cancer agent. Further research is needed to fully understand its mechanism of action and potential applications in cancer therapy and other areas.
合成方法
The synthesis of N,O-Diacetyltomatidine involves the extraction of Solanum aculeatissimum roots using a solvent such as ethanol or methanol. The extract is then purified using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC). The purified compound is then identified using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
N,O-Diacetyltomatidine has been extensively studied for its potential pharmacological properties. One of the most promising applications of N,O-Diacetyltomatidine is its ability to inhibit the growth of cancer cells. Studies have shown that N,O-Diacetyltomatidine can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
属性
CAS 编号 |
1181-86-8 |
|---|---|
产品名称 |
N,O-Diacetyltomatidine |
分子式 |
C31H49NO4 |
分子量 |
499.7 g/mol |
IUPAC 名称 |
[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate |
InChI |
InChI=1S/C31H49NO4/c1-18-9-14-31(32(17-18)20(3)33)19(2)28-27(36-31)16-26-24-8-7-22-15-23(35-21(4)34)10-12-29(22,5)25(24)11-13-30(26,28)6/h18-19,22-28H,7-17H2,1-6H3/t18-,19-,22-,23-,24+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI 键 |
XBYGONLLFUVZNC-VRUMTIBZSA-N |
手性 SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)N(C1)C(=O)C |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



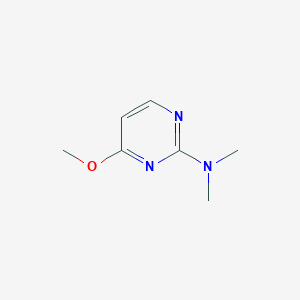
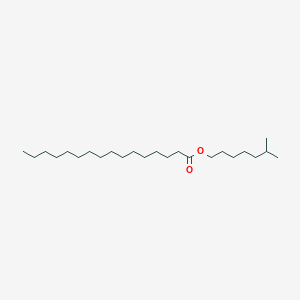
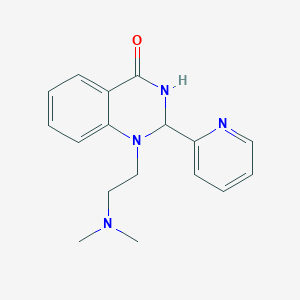

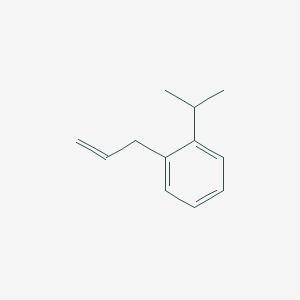
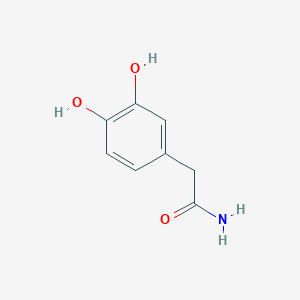
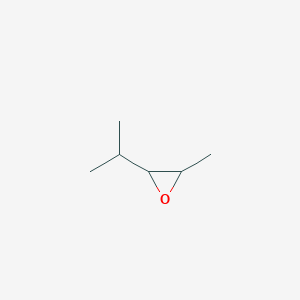
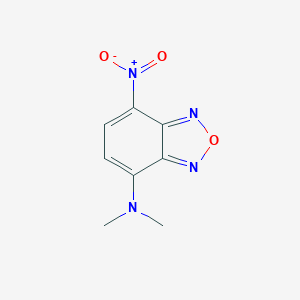
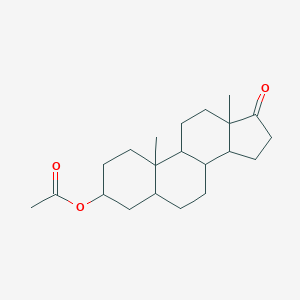
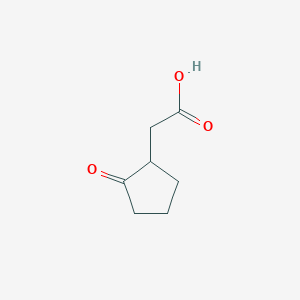
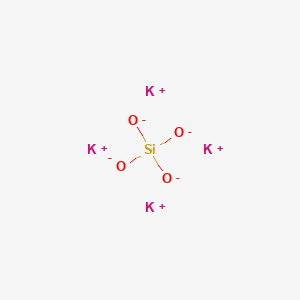
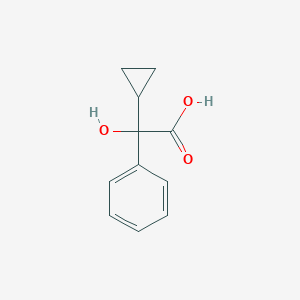
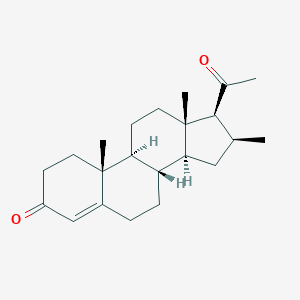
![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)